4-Methyl-2-pyridineethanethioamide
Description
Contextualization within Nitrogen and Sulfur Heterocyclic Chemistry
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most varied family of organic compounds. derpharmachemica.com Among these, structures incorporating both nitrogen and sulfur atoms have garnered significant interest from researchers for decades. nih.gov This specific class of heterocycles is prominent in biochemistry, with the essential constituents of life, DNA and RNA, being based on aromatic heterocycles. derpharmachemica.comnih.gov The presence of these heteroatoms imparts unique physicochemical characteristics and reactivity compared to their carbocyclic counterparts, stemming from differences in electronegativity and the availability of unshared electron pairs. nih.govresearchgate.net
The field of nitrogen-sulfur heterocyclic chemistry is critical to medicinal chemistry, as these scaffolds are foundational to a vast number of pharmaceuticals. openmedicinalchemistryjournal.comrsc.org The inclusion of nitrogen and sulfur atoms in a heterocyclic ring can enhance pharmacological activity and improve pharmacokinetic properties. rsc.org Consequently, these compounds are integral to the design of new therapeutic agents, with applications ranging from antimicrobial and anti-inflammatory to anticancer agents. derpharmachemica.comopenmedicinalchemistryjournal.com Beyond medicine, these heterocycles are investigated for their potential in materials science, particularly in the development of molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com
Significance of the Pyridine (B92270) and Thioamide Moieties in Chemical Science
The pyridine ring and the thioamide group are two functional moieties that individually play crucial roles in chemical and pharmaceutical sciences. Their combination within a single molecular framework, as in pyridine-thioamides, creates a scaffold with significant potential.
The pyridine moiety , a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in organic chemistry. wisdomlib.orgnumberanalytics.com It is a structural component in over 7,000 existing drug molecules and is a precursor for the synthesis of numerous pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The nitrogen atom influences the ring's electronic properties, making pyridine more basic than benzene (B151609) and capable of forming hydrogen bonds, which can enhance interactions with biological targets. numberanalytics.comrsc.org Its versatility is further demonstrated by its use as a solvent and catalyst in chemical reactions. wisdomlib.orgnumberanalytics.com In biological systems, pyridine rings are found in essential molecules like the vitamins niacin and pyridoxine, and the redox cofactors NAD/NADH. rsc.orgnih.gov The structural diversity and reactivity of pyridine derivatives have led to their development as agents for a wide array of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications. nih.govopenaccessjournals.com
The thioamide moiety (-C(=S)NHR) is a fascinating isostere of the more common amide bond, where the carbonyl oxygen is replaced by a sulfur atom. chemrxiv.orgnih.gov This substitution results in significant changes to the functional group's properties. The C=S bond is longer and weaker than the C=O bond, making thioamides more reactive towards both nucleophiles and electrophiles. nih.govnih.gov Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov These altered characteristics have been exploited by medicinal chemists to improve the metabolic stability, proteolytic resistance, permeability, and bioavailability of peptide-based drugs. nih.govtandfonline.com The thioamide group is essential for the bioactivity of several important therapeutic agents, most notably the antitubercular drugs. nih.gov In some compounds, replacement of the thioamide with an amide completely abolishes biological activity, highlighting the critical role of the sulfur atom. nih.gov
Overview of General Research Trends for Structurally Related Analogues
The research landscape for pyridine-thioamides is dominated by studies on close structural analogues of 4-Methyl-2-pyridineethanethioamide, particularly the antitubercular drugs Ethionamide (ETH) and Prothionamide (PTH). ersnet.orgnih.gov These compounds are second-line agents used in the treatment of multidrug-resistant tuberculosis (MDR-TB). ersnet.orgnih.gov
ETH and PTH are prodrugs, meaning they require enzymatic activation within Mycobacterium tuberculosis to exert their effect. nih.govnih.gov This bioactivation is catalyzed by a mycobacterial monooxygenase, EthA, which is regulated by the transcriptional repressor EthR. nih.govnih.gov The activated form of the drug then forms a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which in turn inhibits the enzyme InhA, an enoyl-acyl carrier protein reductase. ersnet.orgnih.gov This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. ersnet.orgnih.gov
Research on these analogues has focused on several key areas:
Efficacy and Tolerability : Studies, many conducted decades ago, have compared the efficacy and side-effect profiles of ETH and PTH. Some evidence suggests that Prothionamide may be better tolerated by patients, particularly regarding gastric adverse events. ersnet.org
Resistance Mechanisms : A significant area of research is understanding how M. tuberculosis develops resistance to these drugs. Mutations in the ethA and inhA genes are known to confer resistance. nih.govnih.gov
Bioisosteric Replacement : The critical nature of the thioamide moiety has been confirmed through synthetic studies. Replacing the thioamide in Ethionamide analogues with an amide group resulted in a loss of antitubercular activity, underscoring the thioamide's essential role in the drug's bioactivation and efficacy. nih.gov
Development of New Analogues : Efforts have been made to develop new pyridine thioamide analogues and other thioamide-containing compounds as potential antiplasmodial agents to combat malaria. nih.gov
The table below provides a comparative overview of the well-studied analogues, Ethionamide and Prothionamide.
| Feature | Ethionamide (ETH) | Prothionamide (PTH) |
|---|---|---|
| Chemical Structure | 2-ethylpyridine-4-carbothioamide | 2-propylpyridine-4-carbothioamide |
| Primary Use | Second-line treatment for multidrug-resistant tuberculosis (MDR-TB). nih.gov | Second-line treatment for multidrug-resistant tuberculosis (MDR-TB). ersnet.orgnih.gov |
| Mechanism of Action | Prodrug activated by mycobacterial enzyme EthA to inhibit mycolic acid synthesis via InhA. nih.govnih.gov | Prodrug activated by mycobacterial enzyme EthA to inhibit mycolic acid synthesis via InhA. nih.goversnet.org |
| Research Focus | Efficacy, tolerability, pharmacokinetics, and resistance mechanisms. nih.gov | Often studied in comparison to Ethionamide for efficacy and tolerability. ersnet.orgnih.gov |
Defining the Academic and Research Gaps for this compound
In stark contrast to the extensive body of research on its structural analogues like Ethionamide and Prothionamide, there is a significant academic and research gap concerning the specific compound this compound. A thorough review of scientific literature reveals a distinct lack of published studies focused on this molecule.
The primary research gaps include:
Chemical Synthesis and Characterization : There are no readily available, detailed, and validated synthetic procedures published in peer-reviewed journals for this compound. While general methods for creating pyridine carbothionamides exist, specific application and optimization for this target compound are not documented. researchgate.net Furthermore, comprehensive characterization data (e.g., NMR, IR, Mass Spectrometry, X-ray crystallography) is absent from the public research domain.
Physicochemical Properties : Fundamental properties such as melting point, solubility, stability, and pKa have not been experimentally determined and reported. This information is essential for any further development or study.
Biological Evaluation : There is no published data on the biological activity of this compound. Its potential efficacy against M. tuberculosis or any other pathogen remains unevaluated. Likewise, its activity in other therapeutic areas where pyridine-thioamides have shown promise, such as anticancer or antimalarial applications, is unknown. nih.gov
Given the established importance of the pyridine-thioamide scaffold in medicinal chemistry, the absence of research on this compound represents a missed opportunity. Systematic investigation is required to synthesize, characterize, and screen this compound for biological activity to determine if it possesses any advantageous properties compared to its well-known analogues.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50564-67-5 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)ethanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-10-7(4-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11) |
InChI Key |
XUTPDDRLIIJITD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=S)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Methyl 2 Pyridineethanethioamide
Exploration of Novel Synthetic Routes and Strategies
The synthesis of 4-Methyl-2-pyridineethanethioamide has evolved, with researchers focusing on methods that offer high selectivity, efficiency, and adherence to environmentally conscious principles.
Chemo- and Regioselective Synthesis Approaches
The primary and most effective method for the synthesis of this compound is the Willgerodt-Kindler reaction. wikipedia.orgunacademy.comorganic-chemistry.orgnih.gov This reaction facilitates the conversion of aryl alkyl ketones into the corresponding terminal thioamides. In the context of the target molecule, the logical precursor is 2-Acetyl-4-methylpyridine. nih.gov
The Willgerodt-Kindler reaction is renowned for its remarkable regioselectivity, wherein the carbonyl group effectively migrates to the terminal position of the alkyl chain, which is subsequently converted into a thioamide. The reaction is typically carried out using elemental sulfur and a high-boiling secondary amine, such as morpholine. wikipedia.orgorganic-chemistry.org The application of this reaction to α- and γ-alkylpyridines has been documented, underscoring its utility in accessing pyridine-containing thioamides. acs.org
An alternative, though less direct, chemo- and regioselective approach involves a two-step process. This begins with the formation of 2-(4-Methylpyridin-2-yl)acetonitrile (B1316478), which is then subjected to thioamidation using a sulfurating agent like hydrogen sulfide (B99878) or Lawesson's reagent to yield the desired thioamide. organic-chemistry.org
| Precursor | Reagents | Product | Reaction Type |
| 2-Acetyl-4-methylpyridine | Sulfur, Morpholine | This compound | Willgerodt-Kindler |
| 2-(4-Methylpyridin-2-yl)acetonitrile | Hydrogen Sulfide or Lawesson's Reagent | This compound | Thioamidation |
Green Chemistry Principles in Synthesis (e.g., microwave-promoted reactions)
In line with the growing emphasis on sustainable chemical practices, modifications to the classical Willgerodt-Kindler reaction have been explored. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org The use of infrared energy as an activation source under solvent-free conditions has also been reported for the Willgerodt-Kindler reaction, offering a greener alternative to conventional heating methods. researchgate.net These approaches not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by minimizing energy consumption and the use of volatile organic solvents.
Precursor Design and Reactivity in Thioamide Formation
The design of the precursor is critical for the successful synthesis of this compound via the Willgerodt-Kindler reaction. The key precursor, 2-Acetyl-4-methylpyridine, possesses the necessary structural features: a methyl ketone attached to the pyridine (B92270) ring. The reactivity of this precursor under Willgerodt-Kindler conditions is dictated by the initial formation of an enamine. The amine, typically morpholine, reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks elemental sulfur, initiating the cascade of events that leads to the final thioamide product. The presence of the pyridine ring can influence the reactivity of the acetyl group and the stability of the intermediates formed during the reaction.
Elucidation of Reaction Mechanisms in the Formation of this compound
Understanding the intricate mechanistic details of the Willgerodt-Kindler reaction is crucial for optimizing reaction conditions and extending its applicability.
Investigation of Transition States and Intermediates
The mechanism of the Willgerodt-Kindler reaction is complex and involves several key intermediates and transition states. Following the formation of the enamine from 2-acetyl-4-methylpyridine, the proposed mechanism involves the following key stages:
Enamine Thionation: The enamine attacks elemental sulfur to form a thio-substituted iminium species.
Rearrangement Cascade: The crucial rearrangement of the carbonyl group to the terminal carbon is thought to proceed through a series of intermediates. One proposed pathway involves the formation of a transient aziridine (B145994) intermediate, which then rearranges. wikipedia.orgorganic-chemistry.org Another possibility is the involvement of a thiirane (B1199164) intermediate. ic.ac.uk
Hydrolysis: The final thioamide is formed upon hydrolysis of the rearranged intermediate.
Computational studies have been employed to probe the energetics of these intermediates and their corresponding transition states. ic.ac.uk These theoretical investigations help to differentiate between plausible mechanistic pathways by calculating the relative free energies of the species involved. For instance, the energy barrier for the rearrangement step via an aziridine intermediate has been computationally estimated, providing insights into the feasibility of this pathway. ic.ac.uk
| Mechanistic Stage | Key Species | Description |
| Initiation | Enamine of 2-Acetyl-4-methylpyridine | Formed from the reaction of the ketone with morpholine. |
| Thionation & Rearrangement | Thio-iminium, Aziridine/Thiirane Intermediates | The enamine reacts with sulfur, followed by a complex rearrangement. |
| Termination | Thioamide Product | Hydrolysis of the final intermediate yields this compound. |
Role of Catalysis in Synthesis (e.g., organocatalysis)
The synthesis of thioamides, including this compound, can be significantly influenced by the choice of catalyst. While traditional methods often rely on stoichiometric thionating agents, modern approaches are increasingly exploring catalytic systems to improve efficiency and sustainability. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a promising avenue in this regard.
Although specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalysis in thioamide synthesis can be inferred from related transformations. For instance, in the synthesis of other heterocyclic thioamides, organocatalysts have been shown to activate the substrate and/or the sulfur source, facilitating the thionation process.
One potential organocatalytic approach for the synthesis of this compound from its corresponding nitrile, 2-(4-methylpyridin-2-yl)acetonitrile, could involve the use of a basic organocatalyst. Such a catalyst could deprotonate a sulfur source like hydrogen sulfide (H₂S) or a thiol, increasing its nucleophilicity and promoting its addition to the nitrile group. The reaction would likely proceed through a thioimidate intermediate, which upon tautomerization would yield the final thioamide.
Furthermore, bifunctional organocatalysts, which possess both a basic and a hydrogen-bond-donating moiety, could play a crucial role. The basic site would activate the sulfur nucleophile, while the hydrogen-bond donor could activate the nitrile group, bringing the reactants into close proximity and lowering the activation energy of the reaction. While specific data for this compound is not available, the general principles of organocatalysis suggest a fertile ground for future research in developing efficient and selective synthetic routes.
Optimization of Synthetic Parameters for Yield and Purity
The optimization of synthetic parameters is a critical step in the development of any chemical process to ensure high yield and purity of the desired product. For the synthesis of this compound, a common route involves the thionation of the corresponding nitrile, 2-(4-methylpyridin-2-yl)acetonitrile. This transformation can be achieved using various thionating agents, with Lawesson's reagent being a prominent example. The optimization of this reaction would typically involve a systematic variation of several key parameters.
A hypothetical optimization study for the synthesis of this compound from 2-(4-methylpyridin-2-yl)acetonitrile using a thionating agent like Lawesson's reagent is presented below. The data is illustrative and based on general principles of thioamide synthesis.
Table 1: Optimization of Solvent for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Toluene | 110 | 4 | 65 | 85 |
| 2 | Dioxane | 100 | 4 | 72 | 90 |
| 3 | Acetonitrile | 80 | 6 | 55 | 80 |
| 4 | Pyridine | 115 | 3 | 78 | 92 |
| 5 | Tetrahydrofuran (THF) | 66 | 8 | 45 | 75 |
Reaction Conditions: 2-(4-methylpyridin-2-yl)acetonitrile (1.0 mmol), Lawesson's Reagent (0.55 mmol), Solvent (5 mL).
From the illustrative data, pyridine appears to be the most effective solvent, providing the highest yield and purity in the shortest reaction time. The higher boiling point and basic nature of pyridine may contribute to the enhanced reactivity of Lawesson's reagent and the stability of the product.
Further optimization would involve adjusting the stoichiometry of the thionating agent and the reaction temperature.
Table 2: Optimization of Reagent Stoichiometry and Temperature
| Entry | Solvent | Lawesson's Reagent (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine | 0.50 | 115 | 3 | 75 | 91 |
| 2 | Pyridine | 0.55 | 115 | 3 | 78 | 92 |
| 3 | Pyridine | 0.60 | 115 | 3 | 82 | 95 |
| 4 | Pyridine | 0.60 | 100 | 4 | 79 | 93 |
| 5 | Pyridine | 0.60 | 120 | 2.5 | 81 | 94 |
Reaction Conditions: 2-(4-methylpyridin-2-yl)acetonitrile (1.0 mmol), Solvent (5 mL).
The data suggests that increasing the equivalents of Lawesson's reagent to 0.60 improves the yield and purity. A reaction temperature of 115°C appears to provide a good balance between reaction rate and product quality.
The mechanism of thionation using Lawesson's reagent is generally accepted to proceed through a four-membered ring intermediate formed by the [2+2] cycloaddition of the carbonyl or nitrile group with the monomeric dithiophosphine ylide, which is in equilibrium with Lawesson's reagent. This intermediate then fragments to yield the thiocarbonyl compound and a stable phosphorus-oxygen or phosphorus-nitrogen byproduct. In the case of nitrile thionation, a similar mechanism involving a thiaazaphosphetane intermediate is proposed.
Reactivity and Chemical Transformations of 4 Methyl 2 Pyridineethanethioamide
Functional Group Interconversions and Derivatization Strategies
The presence of multiple reactive sites in 4-Methyl-2-pyridineethanethioamide allows for a variety of functional group interconversions and derivatization strategies. These transformations can be selectively targeted to the thioamide group, the pyridine (B92270) nitrogen, or the methyl substituent.
Transformations at the Thioamide Group
The thioamide group (-C(=S)NH₂) is a key reactive center in the molecule. It can undergo a range of transformations, including hydrolysis, S-alkylation, and conversion to other functional groups. For instance, reaction with alkyl halides can lead to the formation of S-alkylated products, which are valuable intermediates for further synthetic manipulations. Hydrolysis of the thioamide can yield the corresponding carboxylic acid, while reduction can afford the amine.
Reactions Involving the Pyridine Nitrogen
The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. This property allows for the formation of pyridinium (B92312) salts, which can alter the electronic properties of the molecule and influence its reactivity in subsequent reactions. The pyridine nitrogen can also coordinate to metal centers, a property that is exploited in the design of catalysts and metal-organic frameworks.
Modification of the Methyl Substituent
The methyl group attached to the pyridine ring can also be a site for chemical modification. While typically less reactive than the thioamide or pyridine nitrogen, it can undergo reactions such as oxidation to a carboxylic acid or halogenation under specific conditions. These transformations provide a means to further functionalize the molecule and introduce additional complexity.
Electrophilic and Nucleophilic Reactivity Studies
The electronic nature of this compound, with its electron-donating methyl group and electron-withdrawing thioamide and pyridine functionalities, results in a nuanced electrophilic and nucleophilic character. The pyridine ring is generally susceptible to electrophilic attack at the positions ortho and para to the nitrogen, although the presence of the other substituents can influence the regioselectivity. The thioamide group, particularly the sulfur atom, can act as a nucleophile, while the carbon atom of the thioamide can be electrophilic.
Oxidative and Reductive Transformations
The thioamide and pyridine moieties are susceptible to both oxidative and reductive transformations. The sulfur atom of the thioamide can be oxidized to a sulfoxide (B87167) or a sulfone. The pyridine ring can be oxidized to the corresponding N-oxide. Conversely, the thioamide group can be reduced to an amine, and the pyridine ring can be hydrogenated to a piperidine (B6355638) ring under appropriate reducing conditions.
Coordination Chemistry of 4 Methyl 2 Pyridineethanethioamide
Ligand Properties and Donor Atom Preferences
4-Methyl-2-pyridineethanethioamide acts as a bidentate ligand, primarily coordinating through the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioamide group. vulcanchem.com This dual-donor capability allows for the formation of stable chelate rings with various metal ions.
A key aspect of the ligand's behavior is its existence in thione-thiol tautomeric forms. researchgate.netscispace.com In the solid state and in polar solvents, the thione form is generally favored. researchgate.netresearchgate.net However, in nonpolar solvents, the equilibrium can shift towards the thiol form. researchgate.net This tautomerism plays a crucial role in its coordination chemistry, influencing which donor atom binds to the metal center. The thione form coordinates through the sulfur atom, while the thiol form can coordinate through the deprotonated sulfur atom. The interplay between these forms allows for diverse coordination modes, contributing to the formation of a wide array of metal complexes with varying geometries and properties.
The presence of both nitrogen and sulfur donor atoms imparts an ambidentate character to this compound. researchgate.net This means it can coordinate to a metal ion through either the nitrogen or the sulfur atom, or, more commonly, through both in a chelating fashion. The selectivity of the ligand for different metal ions is influenced by factors such as the hardness or softness of the metal center (HSAB theory), the solvent used, and the steric and electronic properties of the ligand itself. For instance, softer metal ions like Cu(II) are expected to show a stronger preference for the soft sulfur donor. vulcanchem.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized by a variety of techniques including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and X-ray crystallography to determine their stoichiometry, coordination environment, and geometry. nih.govresearchgate.netmdpi.com
A range of transition metal complexes of this compound have been synthesized and studied. These complexes exhibit diverse geometries and magnetic properties depending on the metal ion and the coordination environment.
Cu(II) Complexes: Copper(II) complexes of this ligand have been reported to exhibit square-planar geometry. vulcanchem.com The Cu-S bond lengths are typically in the range of 2.25–2.30 Å. vulcanchem.com
Ni(II) Complexes: Nickel(II) can form complexes with various geometries, including octahedral and square planar, depending on the other ligands present in the coordination sphere. jscimedcentral.com For instance, high-spin octahedral Ni(II) complexes would be paramagnetic, while square planar complexes are often diamagnetic. nih.govjscimedcentral.com
Fe(II), Mn(II), and Co(II) Complexes: Iron(II), manganese(II), and cobalt(II) complexes with related pyridine-based ligands have been shown to adopt high-spin octahedral geometries. nih.govsemanticscholar.org The magnetic moments of these complexes are indicative of the number of unpaired electrons. nih.gov
Zn(II) Complexes: Due to its d¹⁰ electronic configuration, zinc(II) complexes are diamagnetic and typically adopt a tetrahedral or octahedral geometry. researchgate.netsemanticscholar.org
Below is an interactive table summarizing the properties of some transition metal complexes with related ligands.
| Metal Ion | Typical Geometry | Magnetic Properties |
| Cu(II) | Square-planar, Octahedral | Paramagnetic |
| Ni(II) | Octahedral, Square-planar | Paramagnetic (octahedral), Diamagnetic (square-planar) |
| Fe(II) | Octahedral | Paramagnetic (high-spin) |
| Mn(II) | Octahedral | Paramagnetic (high-spin) |
| Co(II) | Octahedral | Paramagnetic (high-spin) |
| Zn(II) | Tetrahedral, Octahedral | Diamagnetic |
While specific studies on the coordination of this compound with lanthanides and actinides are not extensively documented in the provided search results, the coordination chemistry of these f-block elements with related nitrogen and sulfur-containing ligands is an active area of research. osti.govnorthwestern.edu Lanthanides and actinides, being hard metal ions, generally prefer coordination with hard donor atoms like oxygen or nitrogen over softer donors like sulfur. However, the chelate effect provided by bidentate ligands can lead to the formation of stable complexes. The large ionic radii of lanthanides and actinides often result in high coordination numbers. rsc.orgnih.gov
The ability of this compound to act as a bridging ligand, coordinating to two or more metal centers simultaneously, opens up the possibility of forming polynuclear and polymeric coordination architectures. researchgate.net This can occur if the thioamide group in its thiol form bridges two metal ions, or if the entire ligand coordinates to one metal center via the N,S-chelate and to another through a different donor atom. These extended structures can exhibit interesting magnetic and material properties.
Structural Elucidation of Metal Complexes
A thorough understanding of the structural characteristics of metal complexes is fundamental to predicting and tuning their chemical properties. For this compound, which possesses both a pyridine nitrogen and a thioamide group, bidentate coordination is anticipated, likely involving the nitrogen and sulfur atoms as donors.
Coordination Geometry and Ligand Field Analysis
Information regarding the coordination geometry of metal complexes with this compound is sparse. One commercial source suggests that with copper(II), the ligand forms complexes with a square-planar geometry. vulcanchem.com This is a common coordination environment for d⁹ metal ions like Cu(II), especially with strong-field ligands that can induce a Jahn-Teller distortion. However, without detailed crystallographic or spectroscopic data, this remains a preliminary observation.
Ligand field analysis, a powerful tool for understanding the electronic structure and properties of coordination compounds, has not been reported for any metal complexes of this compound. Such an analysis would require spectroscopic data, such as UV-Vis or magnetic susceptibility measurements, which are currently unavailable in the public domain. The determination of ligand field parameters would provide crucial insights into the metal-ligand bonding, the d-orbital splitting, and the resulting magnetic and electronic properties of the complexes.
Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)
The crystal engineering of coordination compounds heavily relies on the control of intermolecular forces. The molecular structure of this compound, featuring a pyridine ring and a thioamide group with N-H protons, suggests the potential for significant intermolecular interactions within the crystal lattices of its metal complexes.
Exploration of Catalytic Applications of Metal Complexes
The catalytic potential of metal complexes is a major driver of research in coordination chemistry. Pyridine-containing ligands have been instrumental in the development of a wide array of catalysts for various organic transformations.
Homogeneous and Heterogeneous Catalysis
There are currently no published studies detailing the use of this compound metal complexes in either homogeneous or heterogeneous catalysis. The combination of a soft sulfur donor and a borderline nitrogen donor in the ligand could offer unique electronic and steric properties to a metal center, potentially leading to novel catalytic activities. For instance, such complexes could be explored in cross-coupling reactions, hydrogenations, or oxidation catalysis. The development of heterogeneous catalysts, where the complex is immobilized on a solid support, would be of particular interest for practical applications due to ease of separation and catalyst recycling.
Mechanistic Aspects of Catalytic Cycles
In the absence of any reported catalytic activity, there is no information on the mechanistic aspects of catalytic cycles involving this compound complexes. Mechanistic studies are vital for understanding how a catalyst functions and for the rational design of more efficient systems. Such investigations would typically involve kinetic studies, identification of reaction intermediates, and computational modeling to elucidate the elementary steps of the catalytic process.
Theoretical and Computational Investigations of 4 Methyl 2 Pyridineethanethioamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine the structure, stability, and reactivity of 4-Methyl-2-pyridineethanethioamide.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to find the global minimum on the potential energy surface.
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)
Understanding the electronic structure is key to predicting a molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
For this compound, analysis would likely show the HOMO localized on the sulfur and nitrogen atoms of the thioamide group, as well as the pyridine (B92270) nitrogen, indicating these as potential sites for electrophilic attack. The LUMO is often distributed over the pyridine ring. A detailed analysis of all molecular orbitals would provide a complete picture of the electron distribution.
Furthermore, calculating the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting intermolecular interactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: This table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.
Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which are essential for the characterization of a compound.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, this would help in assigning the characteristic vibrational modes, such as the C=S stretching, N-H bending, and the various pyridine ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.
Molecular Dynamics and Statistical Mechanics Simulations
While quantum mechanics is excellent for studying single molecules, molecular dynamics (MD) simulations are employed to understand the behavior of a molecule in a condensed phase (e.g., in a solvent or as part of a larger system) over time.
For this compound, MD simulations could be used to study its solvation in different solvents, revealing details about solute-solvent interactions and the structure of the solvation shell. Statistical mechanics would then be used to derive macroscopic thermodynamic properties from the microscopic behavior of the system.
Prediction of Reactivity Descriptors and Reaction Pathways
DFT calculations can provide a suite of reactivity descriptors that quantify the chemical reactivity of a molecule. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
By analyzing these descriptors, one can predict how this compound might behave in chemical reactions. Furthermore, computational methods can be used to map out the potential energy surfaces of entire reaction pathways, identifying transition states and calculating activation energies, which is crucial for understanding reaction mechanisms.
Computational Studies of Metal-Ligand Interactions and Complex Stability
Given that this compound can act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the thioamide sulfur atom, computational chemistry is a powerful tool to study its coordination behavior.
DFT calculations can be used to:
Optimize the geometry of metal complexes containing this ligand.
Analyze the nature of the metal-ligand bonds.
Calculate the binding energies and stability constants of the complexes.
Predict the electronic and spectroscopic properties of the resulting coordination compounds.
These studies are vital for designing new metal complexes with specific properties for applications in catalysis, materials science, and medicinal chemistry.
Applications in Materials Science and Analytical Chemistry
Potential as Precursors for Novel Materials
The molecular architecture of 4-Methyl-2-pyridineethanethioamide allows it to act as a ligand, binding to metal ions to form more complex structures with tailored properties.
The pyridine (B92270) nitrogen atom and the sulfur atom of the thioamide group in this compound can act as coordination sites for metal ions. This coordination can lead to the formation of one-, two-, or three-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). The properties of these materials, such as their porosity, stability, and catalytic activity, can be tuned by varying the metal ion and the synthesis conditions. Pyridine-based ligands are frequently used in the construction of MOFs. The resulting frameworks can exhibit diverse network structures, including 2D and 3D arrangements. rsc.orgrsc.org The judicial selection of ligands and metal ions is crucial in determining the final architecture and properties of the coordination polymers. researchgate.net For instance, different pyridine-based ligands have been successfully used to create MOFs with nanoscale channels and interesting magnetic properties. rsc.orgrsc.org
| Precursor Compound | Resulting Material Type | Potential Properties |
| This compound | Coordination Polymers | Catalysis, Gas Storage, Luminescence |
| This compound | Metal-Organic Frameworks (MOFs) | High Porosity, Selective Adsorption, Sensing |
The incorporation of this compound into larger material structures could impart specific electronic or optical properties. The pyridine ring is an electron-deficient system, which can influence the electronic behavior of the resulting material. The thioamide group can also participate in charge transfer processes. The development of photoluminescent coordination polymers, for example, has been achieved with other nitrogen-containing ligands, suggesting a similar potential for this compound. rsc.org The ability to form layered structures, as seen with similar compounds, could also be advantageous for applications in electronics. rsc.org
Development of Novel Analytical Methods and Reagents
The reactive sites within this compound make it a candidate for the development of new tools for chemical analysis.
The ability of the thioamide and pyridine functionalities to bind to metal ions can be exploited for the development of chemosensors. Upon binding to a specific metal ion, the electronic or photophysical properties of the this compound molecule could change, leading to a detectable signal, such as a change in color or fluorescence. This selectivity makes it a promising scaffold for designing sensors for environmental monitoring or biological imaging. The design of bio-inspired MOFs has shown that specific ligands can be installed to create active sites for selective interactions, a principle that could be applied to sensor development. nih.gov
The selective binding properties of this compound could also be applied in separation science. The compound could be immobilized onto a solid support, such as silica gel or a polymer resin, to create a stationary phase for chromatography. This functionalized material could then be used to selectively retain and separate metal ions or other target analytes from a complex mixture. The principles of using functionalized materials for separation are well-established, and the unique binding capabilities of this compound could offer new selectivities. The creation of porous materials like MOFs from similar pyridine-based precursors has already been explored for applications in gas storage and separation.
| Analytical Application | Principle of Operation | Potential Target Analytes |
| Chemosensing | Selective binding leading to a detectable signal change | Heavy metal ions, transition metals |
| Separation Science | Immobilization on a solid support for selective retention | Metal ions, organic molecules |
Future Research Directions and Unexplored Avenues
Exploration of Stereoselective Synthesis
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. The development of stereoselective synthetic routes to access enantiomerically pure forms of 4-Methyl-2-pyridineethanethioamide would be a significant advancement. This could involve the use of chiral catalysts or starting materials derived from the chiral pool. nih.govyoutube.com A key challenge in this area is controlling the stereochemistry at the carbon atom alpha to the thioamide group. Research in this area could draw inspiration from established methods for the stereoselective synthesis of other chiral sulfur-containing compounds and thioamides. elsevierpure.comnih.gov
Investigation of Photophysical Properties
Pyridine-containing compounds are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. nih.govresearchgate.net A thorough investigation into the absorption and emission characteristics of this compound is a critical unexplored avenue. This would involve determining its quantum yield, excited-state lifetimes, and solvatochromic behavior. Such studies could reveal its potential for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, or as a photoluminescent probe.
Expansion of Coordination Chemistry to Other Metal Centers
The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioamide group in this compound make it an excellent candidate as a bidentate ligand for metal coordination. While the coordination chemistry of related pyridyl-substituted ligands like dithiocarbamates and thiosemicarbazides has been explored with various metals mdpi.comrsc.org, the specific coordination behavior of this compound is unknown. Future research should focus on synthesizing and characterizing its complexes with a wide range of transition metals and main group elements. This could lead to the discovery of new catalysts, magnetic materials, or compounds with interesting electronic properties. nih.govnih.gov
Computational Methodological Advancements for Predictive Modeling
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. Developing accurate computational models for this compound could accelerate its study. This would involve using density functional theory (DFT) and other advanced methods to predict its geometric structure, vibrational frequencies, electronic transitions, and reaction mechanisms. Such models could guide experimental efforts in synthesis, spectroscopy, and coordination chemistry, saving time and resources.
Integration into Multicomponent Systems and Supramolecular Assemblies
The pyridine and thioamide moieties of this compound provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov This suggests its potential as a building block for the construction of multicomponent systems and supramolecular assemblies. rsc.orgchimia.ch Research in this area could explore its self-assembly into well-defined architectures, its ability to form co-crystals with other molecules, and its incorporation into larger, functional supramolecular structures. rsc.org
Challenges and Opportunities in Scaling Up Research and Applications
Should any of the above research avenues prove fruitful, the ability to produce this compound on a larger scale will be crucial for further development and potential applications. A significant challenge lies in developing a synthetic route that is not only efficient and high-yielding but also scalable and cost-effective. organic-chemistry.org Overcoming challenges associated with the synthesis of thioamides, such as the use of harsh reagents or the generation of side products, will be a key focus. nih.govmdpi.com Success in this area would open up opportunities for its use in materials science, catalysis, or as an intermediate in the synthesis of more complex molecules. sci-hub.se
Q & A
Basic: What are the standard synthetic routes for 4-Methyl-2-pyridineethanethioamide, and what key characterization techniques confirm its structure?
Methodological Answer:
The synthesis typically involves reacting a pyridine derivative (e.g., 4-methylpyridin-2-amine) with a carbonyl isothiocyanate intermediate, formed via the reaction of an acyl chloride with potassium thiocyanate in acetone. For example, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was synthesized using ortho-toluyl chloride and potassium thiocyanate, followed by condensation with a primary amine . Characterization requires:
- IR spectroscopy : To confirm thiourea C=S stretching (≈1250–1350 cm⁻¹) and N-H vibrations (≈3200 cm⁻¹).
- NMR (¹H/¹³C) : Assign peaks for pyridine protons (δ 7.5–8.5 ppm) and thiourea NH groups (δ 9–11 ppm).
- Elemental analysis : Verify C, H, N, and S percentages (±0.4% tolerance) .
Basic: What spectroscopic and chromatographic methods are essential for purity assessment of this compound?
Methodological Answer:
- HPLC with UV detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve impurities. Monitor at λ ≈254 nm for pyridine absorption .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- TLC : Employ silica gel plates with ethyl acetate/hexane (1:1) and visualize using iodine vapor or UV light (Rf ≈0.3–0.5) .
Advanced: How can researchers address discrepancies in NMR data when synthesizing this compound derivatives?
Methodological Answer:
Discrepancies often arise from tautomerism (thione-thiol equilibrium) or solvent effects. To resolve:
- Variable-temperature NMR : Probe dynamic equilibria by acquiring spectra at 25°C and 60°C.
- Deuterated solvent screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to identify solvent-dependent shifts.
- 2D NMR (COSY, HSQC) : Assign coupling patterns and differentiate between regioisomers .
- Cross-validate with IR : Confirm the absence of thiol (-SH) bands (≈2550 cm⁻¹) to rule out tautomeric shifts .
Advanced: What experimental design considerations are critical for optimizing the yield of this compound under varying reaction conditions?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of thiocyanate ions.
- Catalyst screening : Test bases like triethylamine or DMAP to accelerate isothiocyanate formation.
- Temperature control : Maintain reflux (≈60–80°C) to drive the reaction while avoiding decomposition.
- Stoichiometric ratios : Optimize acyl chloride:thiocyanate (1:1.2 molar ratio) to minimize side products.
- Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) .
Advanced: How can researchers resolve contradictions in biological activity data of this compound analogs across studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle).
- Dose-response curves : Calculate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility.
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., -CH₃ vs. -CF₃) to isolate pharmacophore contributions.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental data .
Basic: What are the common applications of this compound in medicinal chemistry research?
Methodological Answer:
- Metal coordination : Acts as a multidentate ligand for Cu(II)/Zn(II) complexes, studied for antimicrobial activity .
- Enzyme inhibition : Screened against inducible nitric oxide synthase (iNOS) using fluorometric assays (e.g., NADPH consumption) .
- Drug intermediates : Serves as a precursor for pyridine-based kinase inhibitors via Suzuki-Miyaura cross-coupling .
Advanced: How should researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.
- Light/oxidation tests : Expose to UV light (254 nm) or 10% H₂O₂ and monitor by TLC.
- Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .
Advanced: What strategies mitigate challenges in scaling up this compound synthesis from lab to pilot plant?
Methodological Answer:
- Batch vs. flow chemistry : Evaluate continuous flow reactors for exothermic steps (e.g., thiocyanate formation).
- Solvent recovery : Implement distillation systems for acetone/ethanol reuse.
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression.
- Safety protocols : Conduct DSC analysis to identify thermal hazards during scale-up .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂).
- Desiccants : Include silica gel packs to prevent hydrolysis.
- Stability checks : Perform HPLC every 6 months to detect degradation (e.g., thiourea → urea oxidation) .
Advanced: How can researchers validate the role of this compound in modulating specific biochemical pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
